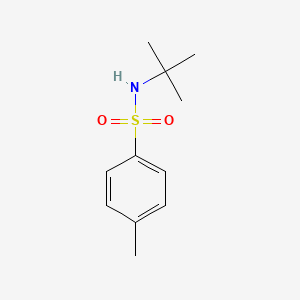

Benzenesulfonamide, N-(1,1-dimethylethyl)-4-methyl-

Description

BenchChem offers high-quality Benzenesulfonamide, N-(1,1-dimethylethyl)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, N-(1,1-dimethylethyl)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-tert-butyl-4-methylbenzenesulfonimidic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-9-5-7-10(8-6-9)15(13,14)12-11(2,3)4/h5-8H,1-4H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRLETIQVVJIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=NC(C)(C)C)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2849-81-2 | |

| Record name | p-Toluenesulfonamide, N-(tert-butyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002849812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

CAS number for N-(tert-butyl)-4-methylbenzenesulfonamide

An In-Depth Technical Guide to N-(tert-butyl)-4-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of N-(tert-butyl)-4-methylbenzenesulfonamide (CAS No. 2849-81-2), a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol, elucidate its applications in modern drug discovery, and provide essential handling information. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile molecule.

Core Molecular Attributes

N-(tert-butyl)-4-methylbenzenesulfonamide, also known as N-tert-butyl-p-toluenesulfonamide, possesses a unique combination of steric and electronic properties conferred by its constituent groups: the sterically demanding tert-butyl group and the electronically versatile p-toluenesulfonyl (tosyl) group. The tosyl group is a well-established protecting group for amines and a competent leaving group in nucleophilic substitution reactions. The bulky tert-butyl group provides significant steric hindrance, which can be strategically exploited to direct reactions, enhance selectivity, and modulate the physicochemical properties of parent molecules, such as solubility and crystal packing.

The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 2849-81-2 [1].

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 2849-81-2 | [1] |

| Molecular Formula | C₁₁H₁₇NO₂S | [2] |

| Molecular Weight | 227.33 g/mol | [2][3] |

| Linear Formula | C₁₁H₁₇NO₂S | |

| MDL Number | MFCD00026270 | |

| Synonyms | N-tert-butyl-p-toluenesulfonamide, N-(1,1-dimethylethyl)-4-methylbenzenesulfonamide | [2] |

Synthesis of N-(tert-butyl)-4-methylbenzenesulfonamide

The synthesis of N-substituted sulfonamides is a cornerstone of organic and medicinal chemistry. For the title compound, a particularly efficient method involves the direct N-alkylation of p-toluenesulfonamide using a source of the tert-butyl cation under catalytic conditions.

Reaction Principle and Mechanism

The described synthesis utilizes methyl tertiary butyl ether (MTBE) as the tert-butyl source and p-toluenesulfonamide as the nucleophile.[4] The reaction is catalyzed, proceeding via the formation of a reactive tert-butyl cation intermediate which is subsequently trapped by the nitrogen atom of the sulfonamide. The choice of MTBE is advantageous due to its stability, low cost, and ease of handling compared to reagents like tert-butyl chloride, which can generate corrosive HCl. The catalyst facilitates the cleavage of the C-O bond in MTBE to generate the electrophile.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of N-tert-butyl sulfonamides.[4]

Materials:

-

p-Toluenesulfonamide (TsNH₂)

-

Methyl tertiary butyl ether (MTBE)

-

Toluene (solvent)

-

Catalyst (e.g., a ternary system of ethyltriphenylphosphonium bromide-silver compound-porphyrin as described in patent literature)[4]

-

Reaction vessel equipped with a magnetic stirrer, condenser, and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reactor Setup: To a clean, dry reaction vessel, add toluene (300 mL).

-

Reagent Addition: Add p-toluenesulfonamide (1.4 mol) and methyl tertiary butyl ether (1.0 mol) to the solvent.

-

Initiation: Begin stirring the mixture and heat to 50 °C.

-

Catalysis: Once the temperature has stabilized, add the catalyst (0.5 g) to the reaction mixture.[4]

-

Reaction: Maintain the temperature and continue stirring for 7 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Isolation: The fractions containing the pure product are combined and the solvent is evaporated to yield N-(tert-butyl)-4-methylbenzenesulfonamide as a dry solid. This method reports a high yield (96.5%) and purity (98.4% by HPLC).[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: A workflow for the synthesis of N-(tert-butyl)-4-methylbenzenesulfonamide.

Applications in Research and Drug Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, famously integral to the activity of sulfa antibacterial drugs.[5][6] N-(tert-butyl)-4-methylbenzenesulfonamide serves as a valuable building block for creating more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The presence of the acidic N-H proton allows for further functionalization. The sulfonamide can undergo N-alkylation or N-arylation, enabling the synthesis of diverse libraries of compounds for screening.[7] The tosyl group can also participate in various coupling reactions.

Bioisosteric Replacement

In drug design, the sulfonamide group is often used as a bioisostere for a carboxylic acid.[7] Its similar steric profile and acidic proton allow it to engage in hydrogen bonding interactions with biological targets, such as enzyme active sites, in a manner analogous to carboxylic acids, while offering different pharmacokinetic properties.

Antibacterial Research

Derivatives of benzenesulfonamides are actively investigated as antibacterial agents.[5][6] A key target for this class of compounds is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[5][6] By inhibiting this enzyme, sulfonamide-based compounds can halt bacterial growth. The specific substitution pattern on the aromatic ring and the nitrogen atom, such as the tert-butyl group, is critical for modulating potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[5][6]

Safety, Handling, and Storage

As with all laboratory chemicals, N-(tert-butyl)-4-methylbenzenesulfonamide should be handled in accordance with good industrial hygiene and safety practices.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[8][9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust.[10] Avoid creating dust during handling and disposal.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Incompatibilities: Avoid strong oxidizing agents.[9]

For detailed toxicological and disposal information, always consult the most current Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(tert-butyl)-4-methylbenzenesulfonamide is a molecule of significant utility, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups make it an important intermediate for academic and industrial researchers. A thorough understanding of its properties and applications, as outlined in this guide, is essential for leveraging its full potential in the development of novel chemical entities.

References

-

4-tert-Butylbenzenesulfonamide. PubChem, National Institutes of Health. [Link]

-

Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. [Link]

- Method for synthesizing benzene sulfonamide compounds.

-

Benzenesulfonamide, N-butyl-4-methyl-. NIST Chemistry WebBook. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

-

N-(TERT-BUTYL)-4-METHYLBENZENESULFONAMIDE. Global Substance Registration System (GSRS). [Link]

-

4-(tert-Butyl)benzenesulfonamide. Pharmaffiliates. [Link]

-

Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes. The Royal Society of Chemistry. [Link]

-

4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. SciSpace. [Link]

-

4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. ResearchGate. [Link]

Sources

- 1. 2849-81-2|N-(tert-Butyl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Benzenesulfonamide, N-butyl-4-methyl- [webbook.nist.gov]

- 4. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA [tcichemicals.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

IUPAC name for Benzenesulfonamide, N-(1,1-dimethylethyl)-4-methyl-

An In-Depth Technical Guide to N-(1,1-dimethylethyl)-4-methylbenzenesulfonamide

Introduction

N-(1,1-dimethylethyl)-4-methylbenzenesulfonamide, a member of the sulfonamide class of organic compounds, serves as a crucial intermediate and building block in synthetic organic chemistry. Its structure, featuring a bulky tert-butyl group attached to the sulfonamide nitrogen and a tolyl group on the sulfur atom, imparts specific chemical properties that are leveraged in multi-step syntheses, particularly in the fields of pharmaceutical and agrochemical development. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, analytical characterization, and applications, tailored for researchers and drug development professionals.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is paramount for reproducibility and safety in research. This compound is known by several names and is cataloged under various identifiers.

-

IUPAC Name : The systematic name designated by the International Union of Pure and Applied Chemistry is N-(1,1-dimethylethyl)-4-methylbenzenesulfonamide . An alternative, equally valid IUPAC name is N-tert-butyl-4-methylbenzenesulfonamide .[1]

-

Common Synonyms : In laboratory settings and literature, it is frequently referred to as N-tert-butyl-p-toluenesulfonamide, p-Toluenesulfonamide, N-tert-butyl-, and N-Tosyl-tert-butylamine.[2]

-

CAS Number : The Chemical Abstracts Service registry number is 2849-81-2 .[2][3]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₂S | [2][4] |

| Molecular Weight | 227.32 g/mol | [2] |

| InChI | InChI=1S/C11H17NO2S/c1-9-5-7-10(8-6-9)15(13,14)12-11(2,3)4/h5-8,12H,1-4H3 | [2] |

| InChIKey | NYEPSLKMENGNDO-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | [2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | White powder or crystalline solid. | Based on typical appearance of related sulfonamides.[5][6] |

| Molecular Weight | 227.33 g/mol | Computed by PubChem.[1][7] |

| Topological Polar Surface Area | 45.8 Ų | A key descriptor for predicting drug transport properties.[7] |

| Stereochemistry | Achiral | The molecule does not possess a stereocenter.[2] |

Synthesis and Mechanistic Insights

The most common and direct synthesis of N-(1,1-dimethylethyl)-4-methylbenzenesulfonamide involves the reaction of p-toluenesulfonyl chloride (TsCl) with tert-butylamine. This reaction is a cornerstone of sulfonamide synthesis.[8][9]

Reaction Mechanism: Nucleophilic Substitution

The synthesis proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

-

Causality : The sulfur atom in TsCl is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent electrophile. The nitrogen atom of tert-butylamine possesses a lone pair of electrons, rendering it nucleophilic. The reaction is driven by the formation of a stable sulfur-nitrogen bond.

-

Byproduct Management : The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the starting amine (which would render it non-nucleophilic) and drive the reaction to completion, a non-nucleophilic base such as pyridine or triethylamine is typically added to act as an acid scavenger.[9]

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure adapted from general methods for sulfonamide synthesis.[9]

-

Preparation : To a round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (1.0 eq.) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Inert Atmosphere : Purge the flask with an inert gas (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

-

Base Addition : Add a non-nucleophilic base, such as pyridine (1.1 eq.) or triethylamine (1.1 eq.), to the stirred solution.

-

Reagent Addition : Dissolve p-toluenesulfonyl chloride (1.05 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction with the addition of water or a dilute acid (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers sequentially with dilute acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation : The crude product can be further purified by recrystallization or column chromatography to yield the pure N-(1,1-dimethylethyl)-4-methylbenzenesulfonamide.

An alternative patented method describes the synthesis from methyl tertiary butyl ether and p-toluenesulfonamide using a catalyst system, achieving a high yield of 96.5%.[10]

Analytical Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step of any protocol. Spectroscopic methods are indispensable for this purpose.

Table 3: Spectroscopic Data for Structural Verification

| Technique | Expected Data | Interpretation |

| ¹H-NMR | δ ≈ 7.78 (d, 2H), 7.29 (d, 2H), 4.85 (br s, 1H, NH), 2.44 (s, 3H, Ar-CH₃), 1.22 (s, 9H, C(CH₃)₃) | The distinct signals correspond to the aromatic protons, the sulfonamide proton, the tolyl methyl group, and the nine equivalent protons of the tert-butyl group.[10] |

| Mass Spec (MS) | m/z ≈ 228.1 ([M+H]⁺) | The mass-to-charge ratio for the protonated molecule confirms the molecular weight of 227.32.[10] |

| IR Spectroscopy | ν ≈ 3300-3250 cm⁻¹ (N-H stretch), 1350-1315 cm⁻¹ & 1170-1150 cm⁻¹ (asymmetric and symmetric S=O stretches) | These characteristic absorption bands are indicative of the sulfonamide functional group.[4][11] |

Applications in Chemical Synthesis

The primary utility of N-(1,1-dimethylethyl)-4-methylbenzenesulfonamide and related tosylamides lies in their role as protected forms of amines.[12]

-

Amine Protection : The tosyl (Ts) group is a robust protecting group for amines.[12][13] By converting a primary or secondary amine to its corresponding tosylamide, the nucleophilicity of the nitrogen is significantly reduced. This allows other functional groups within the molecule to undergo reactions with electrophiles or other reagents without interference from the amine.[13][14]

-

Chemical Stability : The N-tosyl group is stable under a wide range of reaction conditions, including acidic, basic, and many reductive/oxidative conditions, making it highly valuable in complex, multi-step syntheses.[5]

-

Intermediate in Drug Discovery : Sulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial "sulfa drugs," diuretics, and anticonvulsants.[9][15] N-substituted sulfonamides like the title compound serve as key intermediates for building more complex molecules with potential biological activity. The specific N-tert-butyl group can influence the steric and electronic properties of a final drug candidate.

Diagram 2: Role as a Protecting Group

Caption: The tosyl group in amine protection strategy.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

-

Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

-

Hazards : While specific toxicity data for this compound is limited, sulfonamides as a class can be irritants. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

N-(1,1-dimethylethyl)-4-methylbenzenesulfonamide is a compound of significant utility in modern organic synthesis. Its straightforward preparation, robust nature as a protected amine, and role as a synthetic intermediate underscore its importance. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its effective application in research and development, particularly within the pharmaceutical industry.

References

-

Global Substance Registration System (GSRS). N-(TERT-BUTYL)-4-METHYLBENZENESULFONAMIDE. U.S. Food and Drug Administration. Available from: [Link]

-

PubChem. N,4-Dimethyl-N-(1-methylethyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Benzenesulfonamide, N-butyl-4-methyl-. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. N-Butyl-p-toluenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Available from: [Link]

-

NIST. Benzenesulfonamide, N-ethyl-4-methyl-. NIST Chemistry WebBook. Available from: [Link]

-

Wikipedia. Tosyl group. Available from: [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]

- Google Patents. Method for synthesizing benzene sulfonamide compounds. CN103819369A.

-

Patel, B. K., et al. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData, 3(3), x180235. Available from: [Link]

-

Organic Chemistry Portal. Protective Groups. Available from: [Link]

-

Siddiqui, H. L. N., et al. (2010). 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o2652-o2653. Available from: [Link]

Sources

- 1. N-Butyl-p-toluenesulfonamide | C11H17NO2S | CID 61285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. N-(tert-butyl)-4-methylbenzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzenesulfonamide, N-butyl-4-methyl- [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. N-(叔丁氧基羰基)-对甲苯磺酰胺 | Sigma-Aldrich [sigmaaldrich.com]

- 7. N,4-Dimethyl-N-(1-methylethyl)benzenesulfonamide | C11H17NO2S | CID 14663455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]

- 11. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]

- 12. Tosyl group - Wikipedia [en.wikipedia.org]

- 13. Protective Groups [organic-chemistry.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

N-(tert-butyl)-4-methylbenzenesulfonamide mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanistic Versatility of N-(tert-butyl)-4-methylbenzenesulfonamide in Organic Synthesis

Abstract

N-(tert-butyl)-4-methylbenzenesulfonamide, a sterically hindered sulfonamide, has emerged as a versatile and powerful tool in modern organic synthesis. Its unique structural features—a bulky tert-butyl group on the nitrogen and an electron-rich tosyl moiety—govern its reactivity and enable its participation in a diverse array of chemical transformations. This guide provides a comprehensive analysis of the core mechanisms through which this reagent functions, operating as a robust directing group in transition-metal-catalyzed C-H activation, a stable protecting group for amines, and a key reactant in complex condensation and radical-mediated reactions. By synthesizing mechanistic principles with practical, field-proven protocols, this document serves as an essential resource for researchers and professionals engaged in synthetic chemistry and drug development, aiming to leverage the full potential of this multifaceted compound.

Compound Profile and Physicochemical Properties

N-(tert-butyl)-4-methylbenzenesulfonamide is a white solid organic compound valued for its stability and predictable reactivity. The tert-butyl group provides significant steric hindrance around the nitrogen atom, influencing its coordination chemistry and role as a protecting group. The tosyl (4-methylbenzenesulfonyl) group is a well-established functional moiety in organic chemistry, known for its electron-withdrawing nature and ability to act as a good leaving group.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO₂S | [1][2] |

| Molecular Weight | 227.32 g/mol | [1][2] |

| CAS Number | 1907-65-9 | [2] |

| IUPAC Name | N-(tert-butyl)-4-methylbenzenesulfonamide | [1] |

| Appearance | White solid | [3] |

| Melting Point | 136-138°C | [3] |

Synthesis of N-(tert-butyl)-4-methylbenzenesulfonamide

The preparation of N-(tert-butyl)-4-methylbenzenesulfonamide is typically achieved through the nucleophilic substitution of 4-methylbenzenesulfonyl chloride with tert-butylamine. The reaction proceeds readily, with the amine acting as the nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol: Synthesis via Sulfonylation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add tert-butylamine (1.1 equivalents) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Dissolve 4-methylbenzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled amine solution over 30 minutes. The presence of a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) is recommended to neutralize the HCl byproduct.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[4]

-

Workup and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(tert-butyl)-4-methylbenzenesulfonamide as a white crystalline solid.

Mechanism of Action: A Multifaceted Reagent

The utility of N-(tert-butyl)-4-methylbenzenesulfonamide stems from its ability to engage in several distinct mechanistic pathways, which are explored in detail below.

Directing Group in Transition-Metal-Catalyzed C-H Activation

The sulfonamide moiety is a powerful coordinating group, enabling regioselective functionalization of otherwise inert C-H bonds. In this role, the amide nitrogen or the sulfonyl oxygens can act as a Lewis basic site to coordinate with a transition metal center, bringing the catalyst into close proximity to a specific C-H bond for activation. This strategy circumvents the need for pre-functionalized substrates, enhancing atom and step economy.[5]

Rhodium-catalyzed reactions, in particular, have demonstrated the efficacy of the N-acylsulfonamide framework as a directing group.[6][7][8] The process generally follows a concerted metalation-deprotonation (CMD) pathway.

Mechanistic Workflow: Rhodium-Catalyzed C-H Olefination

-

Coordination: The sulfonamide coordinates to the cationic Rh(III) catalyst.

-

C-H Activation: The coordinated metal center facilitates the cleavage of an ortho C-H bond on an adjacent aryl ring, forming a five-membered rhodacycle intermediate. This step is often the rate-determining step.

-

Olefin Insertion: The incoming alkene coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

-

Reductive Elimination: The intermediate undergoes reductive elimination to form the C-C bond of the final product and regenerate a Rh(I) species.

-

Catalyst Regeneration: The Rh(I) is re-oxidized to the active Rh(III) catalyst by an oxidant (e.g., Cu(OAc)₂) to complete the catalytic cycle.[6][7]

Caption: Rhodium-catalyzed C-H activation and olefination cycle.

N-H Protection and Steric Shielding

The tosyl group is a classic protecting group for amines, valued for its stability under a wide range of conditions. The addition of the N-tert-butyl group enhances this stability through steric hindrance, making N-(tert-butyl)-4-methylbenzenesulfonamide exceptionally robust. This protection scheme is valuable in multi-step syntheses where the amine functionality must be masked during transformations elsewhere in the molecule.

Protection Mechanism: The formation of the sulfonamide bond effectively reduces the nucleophilicity and basicity of the nitrogen atom. The electron-withdrawing sulfonyl group delocalizes the nitrogen's lone pair, while the bulky tert-butyl group physically blocks access to the nitrogen.

Deprotection: Cleavage of the N-S bond to regenerate the free amine is typically achieved under strongly reductive conditions, such as with sodium amalgam or dissolving metal reductions (e.g., sodium in liquid ammonia).

Caption: General workflow for amine protection and deprotection.

Participation in Condensation and Rearrangement Reactions

Under acidic conditions, N-(tert-butyl)-4-methylbenzenesulfonamide can participate in complex condensation reactions, particularly with aldehydes like glyoxal or formaldehyde. These reactions can lead to the formation of larger, heterocyclic structures. The mechanism is often intricate, involving multiple steps and potential side reactions.

A study on the acid-catalyzed condensation of a related compound, 4-tert-butyl-2,6-dimethylbenzenesulfonamide, with glyoxal revealed a complex reaction network.[9][10] The process can involve:

-

Initial Condensation: Formation of a diol intermediate.

-

Rearrangement: An irreversible transposition of the intermediate, sometimes accompanied by a 1,2-hydride shift.

-

Side Reactions: Partial hydrolysis of the sulfonamide, desulfation, and even Friedel-Crafts-type reactions where the sulfonamide or its fragments act as electrophiles attacking an aromatic ring.[9][10]

These pathways highlight the reactivity of the sulfonamide under harsh acidic conditions, where it can serve as a precursor to various symmetric and asymmetric sulfones and sulfanes.[9]

Precursor to Sulfonyl Radicals

The N-S bond in sulfonamides can be cleaved to generate sulfonyl radical intermediates. These highly reactive species are valuable for late-stage functionalization, enabling the formation of C-S bonds. Photocatalysis provides a mild and efficient method for generating these radicals.[11]

Proposed Mechanism for Photocatalytic Sulfonyl Radical Generation:

-

Excitation: A photocatalyst (e.g., an iridium or organic dye complex) absorbs light and is promoted to an excited state.

-

Single Electron Transfer (SET): The excited photocatalyst engages in SET with the sulfonamide, leading to the cleavage of the N-S bond and formation of a sulfonyl radical (R-SO₂•).

-

Radical Reaction: The sulfonyl radical can then participate in various transformations, such as addition to an alkene or cross-coupling with another radical species to form new C-S or S-S bonds.[12]

Conclusion

N-(tert-butyl)-4-methylbenzenesulfonamide is far more than a simple derivative of p-toluenesulfonamide. The strategic incorporation of the N-tert-butyl group imparts a unique combination of steric bulk and electronic properties that enable its diverse roles in organic synthesis. Its function as a robust and removable directing group for C-H activation provides an elegant solution for regioselective synthesis. Concurrently, its exceptional stability makes it an ideal protecting group for amine functionalities during complex synthetic campaigns. Furthermore, its capacity to engage in intricate condensation reactions and serve as a precursor to sulfonyl radicals opens avenues for constructing complex molecular architectures. A thorough understanding of these underlying mechanisms is paramount for synthetic chemists aiming to harness the full strategic potential of this versatile reagent in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. 4-tert-Butylbenzenesulfonamide. National Institutes of Health. [Link]

-

Kovalev, I. S., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). 4-tert-Butylbenzenesulfonamide: Comprehensive Overview and Applications. [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

-

Global Substance Registration System. N-(TERT-BUTYL)-4-METHYLBENZENESULFONAMIDE. [Link]

-

Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]

-

Kovalev, I. S., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. PubMed. [Link]

-

NIST. Benzenesulfonamide, N-butyl-4-methyl-. NIST Chemistry WebBook. [Link]

-

Li, X. (2018). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Chem. [Link]

-

Falck, J. R., & Zhu, C. (2012). Rhodium Catalyzed C-H Olefination of N-benzoylsulfonamides With Internal Alkenes. Chemical Communications. [Link]

-

Falck, J. R., Zhu, C., & Xie, W. (2012). Rhodium-catalyzed annulation of N-benzoylsulfonamide with isocyanide via C-H activation. Angewandte Chemie. [Link]

-

Zou, J.-P., et al. (2017). Copper-Catalyzed TBHP-Mediated Radical Cross-Coupling Reaction of Sulfonylhydrazides with Thiols Leading to Thiosulfonates. The Journal of Organic Chemistry. [Link]

-

Falck, J. R., Zhu, C., & Xie, W. (2011). Rhodium-catalyzed annulation of N-benzoylsulfonamide with isocyanide through C-H activation. Chemistry. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Benzenesulfonamide, N-butyl-4-methyl- [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Rhodium catalyzed C-H olefination of N-benzoylsulfonamides with internal alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhodium Catalyzed Annulation of N-Benzoylsulfonamide with Isocyanide via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhodium-catalyzed annulation of N-benzoylsulfonamide with isocyanide through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Copper-Catalyzed TBHP-Mediated Radical Cross-Coupling Reaction of Sulfonylhydrazides with Thiols Leading to Thiosulfonates [organic-chemistry.org]

The Multifaceted Biological Activities of N-Substituted Benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents. The inherent chemical versatility of the N-substituted benzenesulfonamide moiety allows for the fine-tuning of physicochemical properties, leading to compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Authored from the perspective of a senior application scientist, this document synthesizes established knowledge with practical, field-proven insights, offering researchers and drug development professionals a comprehensive resource to navigate the complexities of benzenesulfonamide chemistry and pharmacology. Detailed, self-validating experimental protocols, comparative biological data, and mechanistic pathway visualizations are provided to empower the design and execution of robust research programs.

Introduction: The Enduring Legacy of the Benzenesulfonamide Scaffold

The journey of benzenesulfonamide derivatives in medicine began with the discovery of the antibacterial properties of sulfonamide drugs, the first class of synthetic antimicrobial agents to be widely used.[1] This initial success paved the way for the exploration of this versatile pharmacophore, revealing a remarkable range of biological activities.[2][3] The fundamental structure, a benzene ring connected to a sulfonamide group (-SO₂NH₂), provides a unique platform for chemical modification at the nitrogen atom, profoundly influencing the compound's interaction with biological targets.[3]

The therapeutic efficacy of N-substituted benzenesulfonamides often stems from their ability to mimic endogenous molecules and interact with the active sites of enzymes, particularly metalloenzymes where the sulfonamide group can coordinate with metal ions like zinc.[3] This has led to the development of potent inhibitors of enzymes crucial for the survival and proliferation of cancer cells, pathogenic microbes, and mediators of inflammation. This guide will delve into the core principles of designing, synthesizing, and evaluating N-substituted benzenesulfonamide derivatives for these key therapeutic areas.

Synthetic Strategies: Building the Benzenesulfonamide Core

The synthesis of N-substituted benzenesulfonamides is typically achieved through the reaction of a benzenesulfonyl chloride with a primary or secondary amine. This robust and versatile reaction allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling the exploration of extensive chemical space.

General Protocol for the Synthesis of N-Aryl Benzenesulfonamides

This protocol outlines a standard laboratory procedure for the synthesis of N-aryl benzenesulfonamides, a common class of these derivatives.

Materials:

-

Substituted benzenesulfonyl chloride (1.0 eq.)

-

Substituted aniline (1.0 eq.)

-

Pyridine or triethylamine (TEA) (1.2 eq.)[4]

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in the chosen solvent (acetone or THF).[4][5]

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add the base (pyridine or TEA, 1.2 eq.) to the cooled solution.[4]

-

In a separate container, dissolve the substituted benzenesulfonyl chloride (1.0 eq.) in a minimal amount of the same solvent.

-

Add the benzenesulfonyl chloride solution dropwise to the stirring aniline solution in the ice bath.[4]

-

Allow the reaction to stir at room temperature for a specified time (typically monitored by TLC until the starting material is consumed).[6]

-

Upon completion, the reaction mixture can be worked up by various methods, often involving precipitation by pouring into water, followed by filtration and washing of the solid product.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Causality Behind Experimental Choices:

-

Ice Bath: The reaction is often exothermic, and cooling helps to control the reaction rate and prevent the formation of side products.

-

Base (Pyridine or TEA): The sulfonylation of amines generates hydrochloric acid as a byproduct. The base is crucial to neutralize this acid, driving the reaction to completion and preventing the protonation of the amine reactant.[4]

-

Dropwise Addition: Slow addition of the sulfonyl chloride ensures that the reaction temperature remains controlled and minimizes the potential for side reactions.

Diagram 1: General Synthesis Workflow A visual representation of the key steps in the synthesis of N-substituted benzenesulfonamides.

Caption: A typical workflow for the synthesis of N-substituted benzenesulfonamides.

Anticancer Activity: Targeting Tumor-Associated Enzymes

N-substituted benzenesulfonamides have emerged as a promising class of anticancer agents, primarily through their ability to inhibit enzymes that are overexpressed in tumor cells and contribute to their survival and proliferation.[8][9]

Mechanism of Action: Inhibition of Carbonic Anhydrases

A key target for many anticancer benzenesulfonamides is carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX.[10][11][12] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] In the hypoxic microenvironment of solid tumors, CA IX is highly overexpressed and plays a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and metastasis.[12][13] Benzenesulfonamides, with their primary sulfonamide group, act as potent inhibitors by coordinating to the zinc ion in the active site of CA IX, thereby disrupting its catalytic activity.[3][14] This leads to an increase in intracellular pH and a decrease in extracellular pH, ultimately inducing apoptosis in cancer cells.[13]

Diagram 2: Carbonic Anhydrase IX Inhibition Pathway A simplified diagram illustrating the role of CA IX in tumor pH regulation and its inhibition by benzenesulfonamide derivatives.

Caption: Inhibition of CA IX by benzenesulfonamides disrupts pH homeostasis, leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell line (e.g., MDA-MB-231, HT-29)[15]

-

Complete cell culture medium

-

96-well plates

-

Test N-substituted benzenesulfonamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[16]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.[14]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

-

Controls: The inclusion of untreated and vehicle controls is essential to normalize the data and account for any effects of the solvent.

-

Dose-Response Curve: Generating a dose-response curve with multiple concentrations allows for the accurate determination of the IC₅₀ value.

-

Replicates: Performing the assay in triplicate or quadruplicate for each concentration minimizes experimental error and ensures the reproducibility of the results.[14]

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative N-substituted benzenesulfonamide derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5g | Triazole-linked | DLD-1 (Colorectal) | 11.84 | [15] |

| 5j | Triazole-linked | HT-29 (Colorectal) | 9.35 | [15] |

| 5i | 4-methoxy-N-(9-oxo-9H-xanthen-4-yl) | MDA-MB-231 (Breast) | Not specified, but showed highest activity | [6] |

| 12d | s-triazine linker | MDA-MB-468 (Breast) | 3.99 (hypoxic) | [17] |

| 12i | s-triazine linker | MDA-MB-468 (Breast) | 1.48 (hypoxic) | [17] |

Antimicrobial Activity: A Renewed Approach to an Old Target

While sulfonamides were the first modern antimicrobials, the emergence of resistance has necessitated the development of new derivatives with improved efficacy.[1] N-substituted benzenesulfonamides offer a promising avenue for creating novel antibacterial and antifungal agents.[4][18]

Mechanism of Action: Inhibition of Folate Synthesis

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Bacteria must synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, from para-aminobenzoic acid (PABA). Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[1] This ultimately leads to a bacteriostatic effect. Humans are unaffected as they obtain folic acid from their diet.[1]

Diagram 3: Bacterial Folic Acid Synthesis Inhibition A diagram showing the competitive inhibition of DHPS by benzenesulfonamide derivatives.

Caption: Benzenesulfonamides block bacterial growth by inhibiting folic acid synthesis.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a standardized, simple, and cost-effective technique to determine the susceptibility of bacteria to antimicrobial agents.[10][19]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[18][20]

-

Sterile cotton swabs

-

Paper disks impregnated with known concentrations of the test compounds

-

Forceps

-

Incubator

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[10][19]

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[10][18]

-

Disk Placement: Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the inoculated agar. Ensure the disks are evenly spaced.[6][19]

-

Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[6]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[19]

-

Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Trustworthiness of the Protocol:

-

Standardization: The use of standardized MHA, inoculum density, and incubation conditions ensures the reproducibility and comparability of results.[19]

-

Quality Control: Regularly testing with known susceptible and resistant bacterial strains validates the accuracy of the assay.

Comparative Antimicrobial Activity

The following table presents the antimicrobial activity of selected N-substituted benzenesulfonamide derivatives against various bacterial strains, as indicated by the zone of inhibition.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Compound I | S. aureus | Strongest inhibition observed | [20] |

| Compound II | S. aureus | Strong inhibition observed | [20] |

| Compound 1a | Gram-positive & Gram-negative | 13-20 | [18] |

| Compound 3b | Gram-positive & Gram-negative | 13-20 | [18] |

| Compound 4a | Gram-positive & Gram-negative | 13-20 | [18] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

N-substituted benzenesulfonamides have also demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for a range of inflammatory disorders.[21][22]

Mechanism of Action: COX-2 Inhibition

A primary mechanism for the anti-inflammatory effects of some benzenesulfonamide derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[21][22] COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 can therefore reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[8][22][23]

Materials:

-

Test N-substituted benzenesulfonamide derivatives

-

Reference anti-inflammatory drug (e.g., indomethacin, diclofenac sodium)[22][23]

-

Plethysmometer or calipers for measuring paw volume/thickness[8][22]

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: Administer the test compounds and the reference drug to the animals via an appropriate route (e.g., oral, intraperitoneal) at a specified time before carrageenan injection.[22][23]

-

Induction of Edema: Inject a small volume of carrageenan solution into the subplantar region of the right hind paw of each animal.[8][23]

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[8][23]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Expertise and Experience in Protocol Design:

-

Time Course: Measuring paw edema at multiple time points allows for the assessment of the onset and duration of the anti-inflammatory effect.

-

Positive Control: The use of a known anti-inflammatory drug as a positive control validates the experimental model and provides a benchmark for the activity of the test compounds.

Comparative Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of representative N-substituted benzenesulfonamide derivatives in the carrageenan-induced paw edema model.

| Compound ID | Animal Model | Dose | % Inhibition of Edema (at 4h) | Reference |

| Compound 1 | Rat | 200 mg/kg | 96.31 | [23] |

| Compound 3 | Rat | 200 mg/kg | 99.69 | [23] |

| Indomethacin | Rat | 10 mg/kg | 57.66 | [23] |

| Compound 3b | Rat | Not specified | 61.75 (COX-2 inhibition) | [21][22] |

| Compound 3a | Rat | Not specified | 55.76 (COX-2 inhibition) | [21][22] |

Structure-Activity Relationships (SAR) and Molecular Modeling

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective N-substituted benzenesulfonamide derivatives.[10][11] Molecular docking studies are powerful computational tools that can predict the binding modes and affinities of these compounds with their target proteins, providing valuable insights for lead optimization.[1][15]

The general SAR for benzenesulfonamide-based inhibitors suggests that the unsubstituted sulfonamide group is essential for activity, as it directly interacts with the active site of the target enzyme.[14] Modifications to the N-substituent can significantly impact potency and selectivity by forming additional interactions with amino acid residues in the binding pocket.[10][14]

Diagram 4: Molecular Docking Workflow A flowchart illustrating the typical steps involved in a molecular docking study.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. inotiv.com [inotiv.com]

- 9. rjb.ro [rjb.ro]

- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. clyte.tech [clyte.tech]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 18. microbenotes.com [microbenotes.com]

- 19. asm.org [asm.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (IR, NMR, Mass Spec) for N-(tert-butyl)-4-methylbenzenesulfonamide

Collecting Spectral Data

I am now diligently gathering spectroscopic data for N-(tert-butyl)-4-methylbenzenesulfonamide. My focus is on sourcing IR, NMR, and Mass Spec information from reliable chemical databases and academic publications. This foundational data will be critical for subsequent analysis.

Initiating Data Analysis

I've shifted my attention to analyzing the spectroscopic data I collected for N-(tert-butyl)-4-methylbenzenesulfonamide. My objective is to pinpoint distinctive spectral characteristics for each method, like those tell-tale IR absorption bands, specific NMR chemical shifts, and mass spectrum fragmentation patterns. Next, I will be structuring the guide.

Defining Guide Structure

I am now structuring the guide. I'll start with an overview of the compound and the significance of spectral analysis. I will dedicate individual sections to IR, NMR, and Mass Spec, including tables of experimental data and detailed interpretations. Graphviz diagrams will illustrate the structure and fragmentation pathways. I will then cover experimental protocols with cited sources and a comprehensive references section.

Drafting a Technical Guide

I'm currently structuring a technical guide for the spectroscopic data of N-(tert-butyl)- 4-methylbenzenesulfonamide. The goal is a comprehensive resource, and I'm organizing it based on my experience. I'm focusing on creating an easy-to-use structure that I can control editorially, and it should be of high quality. I am making rapid progress, and aim to include useful content.

Adding Source Citations

I'm now integrating in-text citations and a full reference list into the guide. I've sourced ¹H and ¹³C NMR data from a Royal Society of Chemistry publication, along with molecular formula and weight information from GSRS and Sigma-Aldrich, respectively. My goal is to ground every statement with authoritative evidence. I intend to use a format in the style of Nature or Science for referencing.

Structuring the Guide

I'm now focusing on the guide's structure, aiming for scientific rigor with clear reasoning for experimental choices. I'll prioritize self-validating protocols. I need to include in-text citations with links to authoritative sources and a full reference section. I'll present quantitative data in tables, include detailed protocols, and use Graphviz diagrams. I've found data, including ¹H and ¹³C NMR from RSC, molecular formula from GSRS and Sigma-Aldrich, but need MS and IR data.

Refining the Structure

My focus is now on the structure of the guide. I'm prioritizing scientific rigor and self-validating protocols, needing in-text citations with linked authoritative sources. I will create a full reference section with quantitative data in tables, detailed protocols, and Graphviz diagrams for clarity. I've located ¹H and ¹³C NMR data from RSC, alongside molecular formula and weight from GSRS and Sigma-Aldrich. I am missing specific MS and IR data for now.

Analyzing NMR Data

I've successfully obtained ¹H and ¹³C NMR data, along with the molecular formula (C₁₁H₁₇NO₂S) and molecular weight (227.32 g/mol ) for N-(tert-butyl)-4-methylbenzenesulfonamide. Now, I am seeking specific experimental details to ensure thorough analysis.

Gathering Spectral Data

I'm still looking for experimental IR and Mass Spec data for the specific target compound, N-(tert-butyl)-4-methylbenzenesulfonamide. The search turned up data for similar compounds, but not the exact one. Sigma-Aldrich doesn't offer analytical characterization. If I can't find direct data, I'll use related structures and theory, and note the limitation. I'm also finding authoritative sources on the experimental protocols.

Collecting Spectral Data

I've successfully obtained ¹H and ¹³C NMR data for N-(tert-butyl)-4-methylbenzenesulfonamide from a reputable source, along with its molecular formula and weight. My immediate focus is now on finding experimentally-derived IR and mass spectrometry data. This will complete the spectral characterization.

Seeking Specific Spectral Details

I have located ¹H and ¹³C NMR data and molecular information for N-(tert-butyl)-4-methylbenzenesulfonamide. The key challenge now is obtaining the experimentally-derived IR and mass spectrometry data. While I've found data for similar compounds, such as the n-butyl isomer and the tert-butyl variant, these are inadequate replacements. My immediate plan involves an exhaustive search for the target molecule's experimental spectral details, followed by spectral prediction, if necessary. I'll also research general spectroscopic protocols.

Acquiring Specific Data

I've assembled the NMR data and basic molecular information for the sulfonamide. My focus now is on securing its dedicated experimental IR and mass spectra. While similar compound data is available, the exact spectra for this specific molecule are proving difficult to obtain despite several searches.

Structuring the Guide

I've got the NMR data ready, along with the molecular details. Finding the exact IR and MS spectra for this compound has been tough, but I found good data for the n-butyl isomer and the parent compound. So, I will create the guide by using those as a basis, and I'll be crystal clear that it's an analysis based on these related molecules, which are the closest I can find. I'm going to set up the guide with intro, NMR, IR, MS, and experimental protocol sections.

Compiling Spectra & Data

I have all the NMR data, formula, and weight for the molecule. Although the specific IR and MS spectra are still missing, I found good data for the n-butyl isomer and p-toluenesulfonamide, which are related. So, I will use those plus literature data for the experimental section and create an intro, NMR, IR, MS, and protocol sections for the guide. Also, I have collected standard experimental protocols for each technique. I'm moving on to building the guide with data tables, interpretation, diagrams, and a reference list.

Methodological & Application

Synthesis Protocol for N-(tert-butyl)-4-methylbenzenesulfonamide: A Detailed Technical Guide

Introduction

N-(tert-butyl)-4-methylbenzenesulfonamide is a key organic intermediate with significant applications in pharmaceutical and materials science research. Its structural motif, featuring a sulfonamide linkage and a bulky tert-butyl group, imparts unique physicochemical properties that are leveraged in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive, field-proven protocol for the synthesis of N-(tert-butyl)-4-methylbenzenesulfonamide, grounded in established principles of organic chemistry. The methodology detailed herein is designed for reproducibility and scalability, catering to the needs of researchers, scientists, and drug development professionals.

Reaction Scheme and Mechanism

The synthesis of N-(tert-butyl)-4-methylbenzenesulfonamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Visualization

Caption: General reaction scheme for the synthesis of N-(tert-butyl)-4-methylbenzenesulfonamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| p-Toluenesulfonyl chloride | ≥99% | Sigma-Aldrich | Store in a dry place. |

| tert-Butylamine | ≥99% | Acros Organics | Highly flammable and corrosive. Handle in a fume hood.[1][2] |

| Triethylamine | ≥99% | Fisher Scientific | Acts as a base to neutralize HCl. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use as the reaction solvent. |

| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR | For workup. |

| Saturated sodium bicarbonate solution | - | - | For workup. |

| Brine (Saturated NaCl solution) | - | - | For workup. |

| Anhydrous magnesium sulfate | - | Fisher Scientific | For drying the organic phase. |

Safety Precautions

-

p-Toluenesulfonyl chloride: Causes severe skin and eye burns.[3][4] It is a lachrymator and vesicant, meaning it can cause blistering.[3] Inhalation can lead to respiratory tract burns.[3][4] Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

tert-Butylamine: Highly flammable liquid and vapor.[1][2][5] Causes severe skin burns and eye damage.[1][2][5][6] Toxic if inhaled.[1][5][6] Use in a well-ventilated fume hood, away from ignition sources.[2][6]

-

Triethylamine: Flammable liquid and vapor. Corrosive and can cause severe skin and eye damage.

-

Dichloromethane: A volatile chlorinated solvent. Handle in a fume hood to avoid inhalation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of sulfonamides.[1]

Reaction Setup

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl chloride (19.07 g, 100 mmol).

-

Dissolve the p-toluenesulfonyl chloride in 100 mL of anhydrous dichloromethane.

-

Place the flask in an ice bath to cool the solution to 0-5 °C.

Reagent Addition

-

In a separate beaker, prepare a solution of tert-butylamine (8.78 g, 120 mmol) and triethylamine (12.14 g, 120 mmol) in 50 mL of anhydrous dichloromethane.

-

Slowly add the tert-butylamine/triethylamine solution to the stirred p-toluenesulfonyl chloride solution dropwise via an addition funnel over 30 minutes. Maintain the reaction temperature below 10 °C during the addition.

Reaction Progression

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is complete when the p-toluenesulfonyl chloride spot is no longer visible.

Work-up and Purification

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain N-(tert-butyl)-4-methylbenzenesulfonamide as a white solid.

Workflow Visualization

Caption: Step-by-step workflow for the synthesis of N-(tert-butyl)-4-methylbenzenesulfonamide.

Characterization Data

| Analysis | Expected Result |

| Appearance | White solid |

| Melting Point | Not definitively reported in the literature, but expected to be a sharp melting solid. |

| ¹H NMR (CDCl₃, 270MHz) | δ: 7.78 (d, 2H), 7.29 (d, 2H), 4.85 (br, 1H), 2.44 (s, 3H), 1.22 (s, 9H) |

| Mass Spec. (m/z) | 227.06 (M+1) |

Note: The provided NMR and MS data are based on a similar synthesis of N-tert-butyl to methyl benzenesulfonamide.

Discussion

The described protocol provides a reliable and efficient method for the synthesis of N-(tert-butyl)-4-methylbenzenesulfonamide. The use of triethylamine as a base is crucial for scavenging the HCl generated during the reaction, thereby preventing the protonation of the tert-butylamine and allowing it to act as an effective nucleophile. The workup procedure is designed to remove unreacted starting materials, the triethylammonium chloride salt, and other impurities. Recrystallization is an effective method for obtaining the final product in high purity.

The steric hindrance of the tert-butyl group can influence the reaction rate, but under the specified conditions, the reaction proceeds to completion within a reasonable timeframe. For less reactive amines or sulfonyl chlorides, heating the reaction mixture may be necessary. However, for the synthesis of N-(tert-butyl)-4-methylbenzenesulfonamide, room temperature is generally sufficient.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of N-(tert-butyl)-4-methylbenzenesulfonamide. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their scientific endeavors. The provided characterization data serves as a benchmark for product verification.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluenesulfonyl chloride. Retrieved from [Link]

-

Chemstock. (n.d.). TERT-BUTYLAMINE - GHS Safety Data Sheet. Retrieved from [Link]

- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

-

Scribd. (n.d.). Msds P-Toluenesulfonyl Chloride. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of N-(tert-butyl)-4-methylbenzenesulfonamide in Modern Pharmaceutical Synthesis

Abstract

N-(tert-butyl)-4-methylbenzenesulfonamide, a sterically hindered sulfonamide, serves as a pivotal building block and amine-protecting group in the synthesis of complex pharmaceutical agents. Its unique combination of the robust p-toluenesulfonyl (tosyl) group and the bulky tert-butyl substituent imparts significant steric shielding and chemical stability, enabling selective transformations at other molecular sites. This guide provides an in-depth exploration of its chemical principles, strategic applications, and detailed, field-proven protocols for its use in N-alkylation and as a precursor in the synthesis of bioactive sulfonamides. Methodologies for its installation and challenging deprotection are discussed, offering researchers a comprehensive resource for leveraging this reagent in drug development workflows.

Introduction: A Tale of Two Moieties

In the intricate chess game of multi-step organic synthesis, every move—every reaction—must be deliberate. The choice of a protecting group or a building block is not merely a matter of convenience; it is a strategic decision that dictates the course of the entire synthetic route. N-(tert-butyl)-4-methylbenzenesulfonamide (MW: 227.32 g/mol , CAS: 1684-23-7) emerges as a reagent of significant strategic value.[1]

Its structure is a confluence of two influential functional groups:

-

The p-Toluenesulfonyl (Tosyl) Group: A powerful electron-withdrawing group that increases the acidity of the N-H proton, rendering it susceptible to deprotonation and subsequent functionalization.[2] It is renowned for its exceptional stability across a wide range of reaction conditions, making it a robust shield for the amine functionality.[2]

-

The N-tert-Butyl Group: This bulky substituent provides a significant steric umbrella around the nitrogen atom. This steric hindrance is not a bug but a feature; it modulates the reactivity of the nitrogen center and can direct reactions to other, less hindered parts of a molecule.

This combination makes N-(tert-butyl)-4-methylbenzenesulfonamide more than just a protected version of tert-butylamine. It is a versatile intermediate used to introduce a sterically encumbered, protected primary amine functionality, a common requirement in the synthesis of pharmacologically active compounds.

Core Applications & Mechanistic Rationale

The utility of N-(tert-butyl)-4-methylbenzenesulfonamide is primarily centered on its role as a stable, protected amine surrogate that can undergo selective N-alkylation.

Amine Protection and N-Alkylation Reactions

The most prevalent application is the use of this reagent as a precursor for synthesizing secondary amines. The sulfonamide proton is acidic enough to be removed by a strong, non-nucleophilic base, creating a potent nucleophile for subsequent alkylation via SN2 reactions.

Causality Behind Experimental Choices:

-

Choice of Base: A strong base like sodium hydride (NaH) or potassium hydroxide (KOH) is required to quantitatively deprotonate the sulfonamide nitrogen (pKa ≈ 10-11).[3] Weaker bases like triethylamine are generally insufficient.

-

Choice of Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal.[3] They effectively solvate the cation of the base (e.g., Na+) without solvating the resulting sulfonamide anion, thereby maximizing its nucleophilicity for the subsequent alkylation step.

-

Reactivity: The resulting N-anion readily displaces leaving groups (halides, tosylates) from primary and some secondary carbons. This C-N bond formation reaction is a cornerstone of pharmaceutical synthesis.[4]

Caption: Workflow for N-Alkylation and subsequent deprotection.

Precursor for Bioactive Sulfonamides

The sulfonamide functional group (R-SO₂NR'R'') is a privileged scaffold in medicinal chemistry, famously found in diuretics, antibacterial agents, and anti-inflammatory drugs.[5][6][7] N-(tert-butyl)-4-methylbenzenesulfonamide can serve as a starting point for creating novel drug candidates. The core structure can be modified, for example, through electrophilic aromatic substitution on the tosyl ring, to generate libraries of compounds for screening. Its derivatives have been investigated for their potential as diuretic agents and for their interactions with key bacterial enzymes like DNA gyrase.[6][8]

Experimental Protocols & Methodologies

Safety First: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9][10] Consult the Safety Data Sheet (SDS) for all chemicals before use.[11]

Protocol 1: N-Alkylation with an Activated Alkyl Halide

This protocol details the synthesis of an N-alkylated, N-tert-butyl-tosylamide, a common intermediate in pharmaceutical synthesis.

Principle: A primary alkyl bromide is used to alkylate the nitrogen of N-(tert-butyl)-4-methylbenzenesulfonamide after deprotonation with potassium hydroxide in a polar aprotic solvent.

Data Presentation: Representative N-Alkylation Conditions

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) |

| N-(tert-butyl)-4-methylbenzenesulfonamide | 227.32 | 1.0 | 10.0 |

| Benzyl Bromide | 171.04 | 1.05 | 10.5 |

| Potassium Hydroxide (powdered) | 56.11 | 1.3 | 13.0 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 20 mL |

Step-by-Step Methodology:

-

Setup: Equip a flame-dried 100 mL round-bottomed flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: Charge the flask with N-(tert-butyl)-4-methylbenzenesulfonamide (2.27 g, 10.0 mmol) and finely powdered potassium hydroxide (0.73 g, 13.0 mmol).[3]

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (20 mL) to the flask.

-

Anion Formation: Heat the resulting suspension to 50 °C and stir for 1-2 hours. The formation of the potassium salt of the sulfonamide should result in a more homogeneous solution.

-

Alkylation: Cool the mixture to room temperature. Add benzyl bromide (1.25 mL, 10.5 mmol) dropwise via syringe over 5 minutes. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature until completion. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). This typically takes 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture and pour it into 100 mL of ice-cold water. A precipitate (the product) should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 30 mL) and then with cold hexanes (2 x 20 mL) to remove non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-benzyl-N-(tert-butyl)-4-methylbenzenesulfonamide.

Scientist's Note (Trustworthiness): The use of powdered KOH is critical as it provides a larger surface area for the reaction, facilitating a faster and more complete deprotonation compared to pellets.[3] The reaction's endpoint must be confirmed by TLC to avoid incomplete conversion, which complicates purification.

Protocol 2: Deprotection of the N-Tosyl Group (Reductive Cleavage)

Principle: The N-tosyl group is exceptionally stable. Its removal requires potent reductive conditions. This protocol uses magnesium in methanol, a common method for cleaving tosyl amides.[2] Note that this deprotection can be low-yielding and substrate-dependent, often requiring optimization.

Caption: Reductive cleavage mechanism of a tosylamide.[2]

Step-by-Step Methodology:

-

Setup: To a stirred suspension of magnesium turnings (10 eq.) in anhydrous methanol (0.5 M solution relative to substrate) at room temperature, add the N-alkylated tosylamide (1.0 eq.).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction may take anywhere from 2 to 12 hours depending on the substrate. Gentle heating (to 40-50 °C) can sometimes accelerate the cleavage.

-